molecular formula C14H12N4O B2400015 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide CAS No. 103779-36-8

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

Cat. No. B2400015
CAS RN: 103779-36-8
M. Wt: 252.277
InChI Key: NMDMYKMTJOZMEE-UHFFFAOYSA-N
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Description

“N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” is a type of organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various protocols. One of the most effective methods involves the use of metal-free direct synthesis . This method is environmentally friendly and has been applied in the preparation of important drugs and promising drug candidates . Another method involves a facile, convenient, and environmentally benign one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water .


Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-MS (ESI), and FT-IR . Theoretical chemical shifts can be calculated based on the optimized geometry of the molecule using the B3LYP method and the 6-311G++(d,p) basis set with the standard Gauge Invariant Atomic Orbital (GIAO) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .

Scientific Research Applications

Future Directions

The future directions for the study of “N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” could include further exploration of its biological activities, potential applications in medicinal chemistry, and development of more environmentally friendly synthesis methods .

Mechanism of Action

Target of Action

The primary target of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially altering its function . This interaction could result in changes to the cell cycle, affecting cell division and proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cell cycle, given its interaction with CDK2 . The downstream effects of this interaction could include alterations in cell division and proliferation, potentially leading to effects on tissue growth and development.

Result of Action

The molecular and cellular effects of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide’s action would likely be related to its impact on CDK2 and the cell cycle . This could result in changes to cell division and proliferation, potentially affecting tissue growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with CDK2 .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDMYKMTJOZMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

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